Calcium levofolinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

H2O 100 (mg/mL)

0.1 N NaOH < 20 (mg/mL)

Synonyms

Canonical SMILES

Isomeric SMILES

Rescue Agent for Folate Antagonist Chemotherapy

Levoleucovorin calcium plays a crucial role in mitigating the side effects of certain chemotherapy drugs, particularly folate antagonists (). These drugs, like methotrexate, target rapidly dividing cells by inhibiting folate metabolism. However, they can also harm healthy tissues with high cell turnover.

Levoleucovorin calcium acts as a rescue agent by replenishing folate stores in healthy cells (). This helps protect healthy tissues from the toxic effects of folate antagonists, allowing for higher chemotherapy doses with reduced side effects.

Investigating Folate Metabolism and Deficiency

Researchers use levoleucovorin calcium to study folate metabolism pathways in cells and organisms. By manipulating folate levels with this compound, scientists can gain insights into the mechanisms by which folate is utilized and its impact on various biological processes ().

Furthermore, levoleucovorin calcium can be employed to model folate deficiency states in research models. This allows scientists to investigate the physiological consequences of folate depletion and develop strategies to address them ().

Cell Culture Studies

Levoleucovorin calcium finds application in cell culture experiments where researchers aim to maintain or enhance cell growth. Folate is an essential nutrient for cell division and proliferation. Adding levoleucovorin calcium to cell culture media ensures adequate folate availability, promoting optimal cell growth and function ().

Levoleucovorin calcium is a synthetic form of the folinic acid, the active metabolite of folic acid (vitamin B9) []. Unlike folic acid, levoleucovorin does not require conversion by the enzyme dihydrofolate reductase (DHFR) for its activity []. This property makes it valuable in specific situations.

Significance:

- Cancer treatment: Levoleucovorin is used in combination with some chemotherapy drugs, like methotrexate, to enhance their effectiveness or to reduce their side effects [].

- Folate deficiency treatment: When oral folic acid supplementation is not possible, levoleucovorin can be administered intravenously to treat megaloblastic anemia caused by folate deficiency [].

Molecular Structure Analysis

Levoleucovorin calcium has a complex molecular structure with several key features:

- Pteridine ring: It contains a pteridine ring system, a bicyclic aromatic structure common in folates [].

- Glutamate chain: A glutamate chain attached to the pteridine ring provides a site for attachment to other molecules [].

- Leucovorin vs. Folinic Acid: Levoleucovorin is the L-isomer of folinic acid, meaning a specific spatial arrangement of its atoms. This specific form is the biologically active one [].

Chemical Reactions Analysis

Synthesis

Levoleucovorin is a synthetic compound typically produced from folic acid through a multistep chemical process. Detailed information on the specific reactions involved is commercially confidential.

Other relevant reactions:

- Mechanism of action: Levoleucovorin participates in folate-dependent metabolic pathways crucial for DNA synthesis and cell division.

- Interaction with antifolates: It can counteract the effects of certain folate antagonists (e.g., methotrexate) by providing essential folate metabolites for cellular processes [].

Due to the complexity of these biological processes, detailed balanced chemical equations are not typically presented.

Physical And Chemical Properties Analysis

- Appearance: White to off-white crystalline powder.

- Melting point: Decomposes above 280°C.

- Solubility: Freely soluble in water, slightly soluble in alcohol.

- Stability: Light sensitive, solutions should be protected from light.

Levoleucovorin plays a crucial role in cellular processes by providing essential folate metabolites for purine and pyrimidine synthesis, both of which are critical for DNA replication and cell division. In cancer treatment, it can:

- Enhance chemotherapy: When used with specific chemotherapeutic agents like fluorouracil, levoleucovorin can increase the drug's efficacy by stabilizing its active metabolite.

- Reduce toxicity: Following high-dose methotrexate therapy, levoleucovorin administration can “rescue” healthy cells by providing the necessary folate metabolites, thereby reducing the drug’s toxic effects [].

Levoleucovorin is generally well-tolerated, but some side effects can occur, including nausea, vomiting, diarrhea, and allergic reactions.

- Toxicity: High doses can cause excessive folate accumulation, leading to potential neurological complications.

- Contraindications: Levoleucovorin should not be used with vitamin B12 deficiency without co-administration of B12, as it can worsen the neurological symptoms.

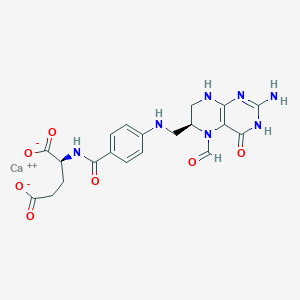

The chemical structure of calcium levofolinate can be represented by the following formula:

This structure allows it to interact with various enzymes involved in nucleotide metabolism, thus facilitating DNA synthesis and repair processes.

Calcium levofolinate exhibits significant biological activity, particularly in oncology. It acts as a rescue agent for normal cells during high-dose methotrexate therapy by preventing the accumulation of toxic metabolites that result from disrupted folate metabolism. Additionally, it enhances the cytotoxic effects of 5-fluorouracil by stabilizing its binding to thymidylate synthase, an enzyme critical for DNA synthesis .

The synthesis of calcium levofolinate typically involves several chemical processes starting from folic acid. One common method includes:

- Reduction: Folic acid is reduced to formyl tetrahydrofolate.

- Formylation: The reduction product is then formylated to yield levoleucovorin.

- Purification: The final product undergoes recrystallization and purification steps to achieve high purity levels suitable for pharmaceutical use .

Various patents detail specific methods aimed at maximizing yield and purity while minimizing by-products during synthesis .

Calcium levofolinate is primarily used in:

- Oncology: As a rescue agent during high-dose methotrexate therapy and as an adjunct to 5-fluorouracil in treating colorectal cancer.

- Anemia Treatment: It is also prescribed for treating folate deficiency anemia due to its role as a bioactive folate derivative .

- Detoxification: It serves as a detoxifying agent for patients undergoing antifolate treatments .

Studies have demonstrated that calcium levofolinate interacts with various chemotherapeutic agents, enhancing their efficacy while reducing toxicity. For instance, when administered alongside methotrexate, it significantly mitigates adverse side effects associated with high doses of this drug. Additionally, its combination with 5-fluorouracil has shown improved therapeutic outcomes in colorectal cancer treatment regimens such as FOLFOX and FOLFIRI .

Calcium levofolinate shares similarities with several other compounds within the folate family. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Calcium levofolinate | Levorotatory isomer | Active form; enhances 5-fluorouracil efficacy |

| Leucovorin | Racemic mixture | Contains both enantiomers; less potent than levoleucovorin |

| Folinic acid | Non-specific mixture | Used similarly but less effective than calcium levofolinate |

| Folic acid | Natural vitamin | Precursor; requires reduction for biological activity |

Calcium levofolinate stands out due to its specific pharmacological properties as the active form of folinic acid that directly participates in cellular metabolism without requiring enzymatic conversion .

Calcium levofolinate is a calcium salt of levofolinic acid with the molecular formula C20H21CaN7O7 and a molecular weight of 511.5 g/mol [1] [5]. This compound represents the pharmacologically active form of folinic acid, specifically the levo-isomer (L-isomer) of 5-formyl tetrahydrofolic acid [4]. The elemental composition of calcium levofolinate includes carbon, hydrogen, calcium, nitrogen, and oxygen atoms arranged in a specific structural configuration that contributes to its biological activity [3].

The molecular structure of calcium levofolinate can be described as a complex organic molecule containing a pteridine ring system connected to a p-aminobenzoic acid moiety, which is further linked to a glutamate residue [5]. The calcium ion forms coordination bonds with the carboxylate groups of the glutamate moiety, creating a stable salt form of the compound [6]. This specific arrangement of atoms and functional groups is essential for the compound's chemical properties and biological functions [4].

| Property | Value |

|---|---|

| Molecular Formula | C20H21CaN7O7 |

| Molecular Weight | 511.5 g/mol |

| Physical Appearance | White or almost white crystalline powder |

| Solubility | Soluble in water and methanol; insoluble in ethanol and diethyl ether |

| Melting Point | 225-250°C |

| Specific Rotation | -20.0° to -26.0° |

Table 1: Physical and chemical properties of calcium levofolinate [5] [7] [3].

Structural Characterization

Pteridine Ring System

The pteridine ring system forms the core structural component of calcium levofolinate and is essential for its chemical identity [17]. Pteridine consists of a fused bicyclic nitrogen-containing heterocycle composed of a pyrimidine ring joined at the 5,6-position to a pyrazine ring [17]. In calcium levofolinate, this pteridine ring system is partially reduced to form a tetrahydropteridine structure, which is crucial for its biological activity [20].

The pteridine ring in calcium levofolinate contains specific substitutions that define its chemical properties [17]. At position 2, there is an amino group, and at position 4, there is a keto group, making it a pterin derivative [17]. The reduced nature of the pteridine ring in calcium levofolinate (tetrahydropterin) allows it to function as a carrier for one-carbon units in biological systems [22]. The nitrogen atoms within the pteridine ring system, particularly at positions N5 and N10, serve as attachment points for the formyl group in calcium levofolinate [20] [21].

The pteridine ring system in calcium levofolinate undergoes keto-enol tautomerism, with the keto form being predominant under physiological conditions [17]. This tautomerism affects the electronic distribution within the ring system and influences its interaction with other molecules [17]. The reduced pteridine ring also contains a stereogenic center at position 6, which is critical for the biological activity of calcium levofolinate [16].

Functional Group Analysis

Calcium levofolinate contains several key functional groups that contribute to its chemical properties and biological activity [3] [5]. The primary functional groups include:

Amino group (-NH2): Located at position 2 of the pteridine ring, this primary amine contributes to hydrogen bonding interactions and serves as a potential site for protonation [17] [20].

Formyl group (-CHO): This aldehyde functional group is attached to the N5 position of the tetrahydropteridine ring and is a defining characteristic of calcium levofolinate as a 5-formyl derivative of tetrahydrofolate [20] [27].

Carbonyl groups (C=O): Present in the pteridine ring at position 4 and in the peptide linkages, these groups participate in hydrogen bonding and influence the overall polarity of the molecule [17] [21].

Secondary amine (-NH-): Forms the bridge between the pteridine ring and the p-aminobenzoic acid portion, as well as between the p-aminobenzoic acid and glutamate moieties [5] [21].

Carboxylate groups (-COO-): Present in the glutamate portion of the molecule, these ionized carboxylic acid groups serve as coordination sites for the calcium ion and contribute to the compound's solubility in aqueous media [23] [25].

The arrangement and interaction of these functional groups determine the three-dimensional structure of calcium levofolinate and its ability to participate in various chemical reactions and biological processes [27]. The formyl group, in particular, is essential for the compound's role as a one-carbon donor in biochemical reactions [20] [27].

Metal Coordination Chemistry

The calcium ion in calcium levofolinate forms coordination bonds with the carboxylate groups of the glutamate moiety, creating a stable metal complex [23]. This metal coordination is crucial for the compound's physical properties, including its solubility and stability [5]. The calcium ion typically adopts a coordination number of 6-8 in such complexes, with the carboxylate groups serving as bidentate ligands [23] [24].

The coordination of calcium to the carboxylate groups involves both ionic and coordinate covalent bonding [23]. The negatively charged oxygen atoms of the carboxylate groups interact with the positively charged calcium ion, forming a coordination sphere around the metal center [23] [18]. This coordination can be described as a chelate complex, where the glutamate moiety acts as a multidentate ligand [23].

Research has shown that the stability of calcium-carboxylate bonds can be enhanced by hydrogen bonding interactions involving nearby functional groups [23]. In calcium levofolinate, the amide groups and other hydrogen bond donors in the vicinity of the coordination site may contribute to the overall stability of the metal complex [23] [24]. The metal coordination chemistry of calcium levofolinate influences its behavior in solution, including its solubility, dissociation constants, and interaction with biological targets [8] [18].

Stereochemical Properties

(6S)-Configuration Analysis

Calcium levofolinate possesses a critical stereogenic center at position 6 of the pteridine ring system, which adopts the (6S) configuration [16] [9]. This specific stereochemical arrangement is essential for the biological activity of the compound, as it represents the naturally occurring and pharmacologically active form [16]. The (6S) configuration refers to the absolute stereochemistry at carbon 6 of the pteridine ring, following the Cahn-Ingold-Prelog priority rules [16] [19].

The (6S) configuration in calcium levofolinate can be determined through various analytical techniques, including X-ray crystallography, circular dichroism spectroscopy, and chiral high-performance liquid chromatography (HPLC) [15] [26]. These methods confirm the specific spatial arrangement of atoms around the stereogenic center at position 6, which distinguishes calcium levofolinate from its (6R) diastereomer [15].

Research has demonstrated that the (6S) configuration is crucial for the proper binding of calcium levofolinate to its target enzymes and receptors [16] [9]. The stereochemistry at this position affects the overall three-dimensional structure of the molecule and its ability to participate in specific biochemical reactions [16]. The (6S) configuration also influences the compound's optical rotation, with calcium levofolinate exhibiting a specific rotation between -20.0° and -26.0° in aqueous solution [5] [14].

L-Glutamate Moiety Stereochemistry

The glutamate portion of calcium levofolinate contains another stereogenic center at the alpha carbon of the amino acid, which adopts the L-configuration (S-configuration according to the Cahn-Ingold-Prelog system) [10] [19]. This L-glutamate moiety is connected to the p-aminobenzoic acid portion of the molecule through an amide linkage, forming an integral part of the calcium levofolinate structure [5] [10].

The L-configuration of the glutamate moiety is significant for the biological recognition and activity of calcium levofolinate [10] [25]. The stereochemistry at this position affects the overall conformation of the molecule and its interaction with target enzymes and transporters [10]. The L-glutamate portion also provides the carboxylate groups that coordinate with the calcium ion, forming the stable salt form of the compound [23] [25].

The stereochemical integrity of the L-glutamate moiety is maintained during the synthesis and purification of calcium levofolinate, ensuring the consistent stereochemical purity of the final product [6] [15]. The specific stereochemistry of this portion contributes to the compound's ability to function as a reduced folate in biological systems, bypassing the need for reduction by dihydrofolate reductase [10] [27].

Isomeric Relationships

Comparison with Racemic Folinate

Calcium levofolinate differs from racemic calcium folinate (leucovorin calcium) in its stereochemical composition [13] [11]. While calcium levofolinate contains exclusively the (6S) isomer, racemic calcium folinate consists of a 1:1 mixture of the (6S) and (6R) diastereomers [13] [4]. This difference in stereochemical composition has significant implications for the biological activity and pharmacological properties of these compounds [11].

Research has shown that the (6S) isomer present in calcium levofolinate is rapidly converted to the biologically active methyl-tetrahydrofolate form in the body, while the (6R) isomer found in racemic folinate is slowly excreted by the kidneys [13] [11]. This differential metabolism results in more efficient utilization of calcium levofolinate compared to racemic folinate, allowing for reduced dosing while maintaining equivalent therapeutic effects [10] [11].

Despite these differences in stereochemistry and metabolism, studies have demonstrated that calcium levofolinate and racemic calcium folinate exhibit similar pharmacokinetic profiles and may be used interchangeably in many clinical applications [11] [13]. However, the stereochemical purity of calcium levofolinate offers potential advantages in terms of predictable pharmacokinetics and reduced variability in therapeutic response [11].

| Property | Calcium Levofolinate | Racemic Calcium Folinate |

|---|---|---|

| Stereochemistry | Pure (6S) isomer | 1:1 mixture of (6S) and (6R) isomers |

| Optical Activity | Levorotatory (-) | Racemic (±) |

| Metabolism | Rapid conversion to active form | (6S) isomer: rapid conversion; (6R) isomer: slow excretion |

| CAS Number | 80433-71-2 | 1492-18-8 |

Table 2: Comparison of calcium levofolinate and racemic calcium folinate [13] [11] [4] [5].

Stereochemical Purity Considerations

The stereochemical purity of calcium levofolinate is a critical quality attribute that affects its chemical identity and biological activity [15] [6]. High stereochemical purity ensures consistent pharmacological effects and minimizes variability in therapeutic outcomes [15]. The manufacturing process for calcium levofolinate must be carefully controlled to maintain the desired stereochemical configuration and prevent racemization or epimerization [6].

Analytical methods for assessing the stereochemical purity of calcium levofolinate include chiral HPLC, capillary electrophoresis, and optical rotation measurements [15] [26]. These techniques can detect and quantify the presence of unwanted stereoisomers, such as the (6R) diastereomer, in calcium levofolinate preparations [15]. Regulatory standards typically specify limits for stereoisomeric impurities to ensure the quality and consistency of pharmaceutical-grade calcium levofolinate [15] [9].

| Table 2: Solubility Properties of Calcium Levofolinate | ||

|---|---|---|

| Solvent/Medium | Solubility | Reference |

| Water (25°C) | 9 mg/mL | [9] |

| Water (general) | Slightly soluble to soluble | [3] [8] [10] [11] |

| Methanol | Soluble | [3] |

| Ethanol (96%) | Practically insoluble | [3] [8] |

| 0.1M HCl | 10 mg/mL (19.55 mM) | [12] |

| DMSO | Soluble | [13] |

| Table 3: Stability Parameters of Calcium Levofolinate | ||

|---|---|---|

| Stability Type | Conditions/Parameters | Reference |

| pH Stability Range | pH 6.5-8.5 (injection) | [10] [22] |

| Thermal Stability (Short-term) | Stable up to 30 days at room temperature | [23] |

| Thermal Stability (Long-term) | Stable for 24 months at 2-8°C | [25] |

| Photostability | Unstable to light exposure | [25] [23] |

| Storage Temperature | -20°C for long-term storage | [8] [26] |

| Solution Stability (Protected) | 14 days at 2-8°C (protected from light) | [14] |

| Table 4: Spectroscopic Characteristics of Calcium Levofolinate | |||

|---|---|---|---|

| Spectroscopic Method | Key Features/Parameters | Application/Notes | Reference |

| UV-Visible Absorption | Characteristic absorption in UV region | Quantitative analysis and purity assessment | [14] [15] |

| Detection Wavelength (HPLC) | 280 nm, 290 nm | Stability studies and content determination | [14] [16] |

| Infrared Spectroscopy | Characteristic absorption bands | Structural characterization | [19] [20] [21] |

| Nuclear Magnetic Resonance | Conforms to expected structure | Structural confirmation and purity | [17] [18] |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

R3W57OBQ5W